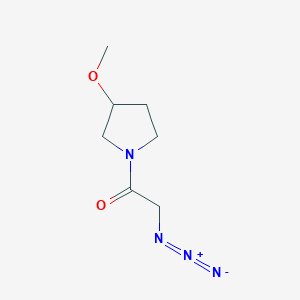![molecular formula C12H17N3 B1490989 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-48-9](/img/structure/B1490989.png)
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
“6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound. It is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Synthesis Analysis
The synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This approach allows for the selective functionalization of the readily available 1H-imidazo[1,2-b]pyrazole scaffold .Molecular Structure Analysis
The molecular formula of “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is C12H17N3. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This functionalization method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Physical And Chemical Properties Analysis
The molecular weight of “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is 203.28 g/mol. More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Metabolic Studies and Pharmacokinetics
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole and its derivatives have been a subject of interest in metabolic and pharmacokinetic studies. For instance, a study on PF-04991532, a derivative of this compound, highlighted its metabolic profile and its potential implications in safety testing assessments. The study provided insights into the metabolism, excretion, and pharmacokinetics of the compound in humans, revealing that it predominantly undergoes oxidative metabolism, with metabolites such as M2a–d being identified. The research underscored the need for further scrutiny of these metabolites in the development phase of the compound, illustrating the compound's relevance in drug metabolism and pharmacokinetics research (Sharma et al., 2015).
Biochemical Research
The compound has also been evaluated in various biochemical contexts. Research on imidazole derivatives, closely related to the 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, has investigated their biochemical mechanisms and interactions. For instance, studies have explored the inhibitory effects of imidazole derivatives on thromboxane synthesis, highlighting their potential as antithrombotic agents. These studies demonstrate the compound's applicability in understanding biochemical pathways and developing therapeutic strategies (Vermylen et al., 1981).
Microbiological Studies
In the realm of microbiology, research has delved into the interactions between microbially produced compounds and 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole derivatives. A study on imidazole propionate, a microbially produced metabolite, investigated its impact on insulin signaling and its potential contribution to the pathogenesis of type 2 diabetes. This research underscores the compound's significance in studying microbiota-host interactions and their implications for metabolic diseases (Koh et al., 2018).
Toxicological and Safety Studies
The compound and its derivatives have also been the focus of toxicological studies aimed at understanding their safety profile. Research in this area has provided critical insights into the toxicological properties of these compounds, contributing to safety assessments and the development of safer chemical formulations (Wu et al., 2001).
Mecanismo De Acción
While the specific mechanism of action for “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is not mentioned in the search results, it is known that the 1H-imidazo[1,2-b]pyrazole scaffold has diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Direcciones Futuras
The 1H-imidazo[1,2-b]pyrazole scaffold, to which “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” belongs, has attracted much attention due to its diverse and very useful bioactivities . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . Therefore, the development of new compounds based on the 1H-imidazo[1,2-b]pyrazole scaffold could be a promising direction for future research .
Propiedades
IUPAC Name |
6-cyclopentyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-14-7-8-15-12(14)9-11(13-15)10-5-3-4-6-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLYFHAMWVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)



